molecular formula C4H3ClF4O2 B156569 Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate CAS No. 127589-63-3

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

Cat. No. B156569
M. Wt: 194.51 g/mol
InChI Key: YHMRYDXPCZSESQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps and can be complex. For instance, the synthesis of poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] was achieved in four steps, starting with the chlorination of pentaerythritol and ending with cationic polymerization using BF3·OEt2 as the catalyst . Similarly, methyl 3,3,3-trifluoropyruvate was synthesized from hexafluoropropene-1,2-oxide through intermediate compounds . These processes highlight the intricate methods required to synthesize fluorinated organic compounds, which may be applicable to the synthesis of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often investigated using techniques such as NMR spectroscopy and vibrational spectra. For example, the molecular structure of methyl trifluoromethanesulfonate was studied using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . Similarly, the molecular structures of saccharinate salts of pyridinium with fluorinated substituents were investigated crystallographically, showing stable synthons formed by hydrogen-bonding patterns and π-interactions . These studies suggest that the molecular structure of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate would also exhibit interesting conformational properties due to the presence of fluorine atoms.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. Methylsulphur trifluoride, for example, functions as a fluoride ion donor and reacts with glass and water, demonstrating aggressive chemical behavior . Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate is used as a trifluoromethylating agent for organic halides, indicating its reactivity in substitution reactions . These examples provide a context for the potential reactivity of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate in various chemical environments.

Physical and Chemical Properties Analysis

The physical properties of fluorinated compounds, such as viscosity, glass transition, and decomposition temperatures, are often determined to understand their behavior in different conditions . The chemical properties, such as hydrolysis and decomposition reactions, are also crucial for understanding the stability and applications of these compounds . For instance, methylsulphur trifluoride decomposes at ambient temperatures to give various products . These insights into the physical and chemical properties of related compounds can help predict the behavior of methyl 3-chloro-2,2,3,3-tetrafluoropropanoate.

Scientific Research Applications

NMR Studies and Chemical Synthesis

  • NMR Chemical Shifts and Structural Analysis : A study detailed the ^13C NMR chemical shifts of chlorofluoropropanes, including 3-chloro-2,2,3,3-tetrafluoropropanes. It was found that the magnetic anisotropy of terminal groups and the steric effects significantly influence the ^13C NMR chemical shifts of halogenated methyl groups, providing insights into the structural analysis of such compounds (Tanuma et al., 1997).

Catalytic Fluorination and Material Synthesis

  • Selective Catalytic Fluorination : Research on the catalytic fluorination of tetrachloropropene to chlorofluoropropene highlighted the significance of fluorinated chromia catalysts modified by yttrium or lanthanum. This process is crucial for the synthesis of tetrafluoropropene, an essential intermediate in producing various fluorinated compounds (Mao et al., 2014).

Analytical Chemistry and Environmental Monitoring

  • Improved Derivatization Technique for GC-MS : An advanced derivatization technique using N-methyl-bis-trifluoroacetamide for the gas chromatography-mass spectrometry (GC-MS) determination of halogenated furanones in drinking water was developed. This method showcases the application of fluorinated compounds in enhancing analytical methodologies for environmental monitoring (Kubwabo et al., 2009).

Chemical Synthesis and Functional Materials

  • Synthesis of Ion-Exchange Membranes : The copolymerization of methyl 2,3,3-trifluoropropenoate and tetrafluoroethylene with alkenes induced by γ-irradiation was explored for synthesizing carboxylic fluoropolymer membranes. These membranes demonstrate promising characteristics for applications in chlor-alkali electrolysis, highlighting the role of fluorinated esters in developing functional materials (Kostov et al., 1992).

Safety And Hazards

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate is a highly flammable liquid and vapor . It causes severe skin burns and eye damage . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . If swallowed, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it gets in the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 3-chloro-2,2,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF4O2/c1-11-2(10)3(6,7)4(5,8)9/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMRYDXPCZSESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382115
Record name Methyl 3-chloroperfluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-2,2,3,3-tetrafluoropropanoate

CAS RN

127589-63-3
Record name Methyl 3-chloroperfluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate
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